molecular formula C9H6ClNO B12335960 8-chloro-8aH-isoquinolin-3-one

8-chloro-8aH-isoquinolin-3-one

Cat. No.: B12335960
M. Wt: 179.60 g/mol
InChI Key: YFGNSYJSXPSHEL-UHFFFAOYSA-N
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Description

8-chloro-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 8-position and a keto group at the 3-position makes this compound particularly interesting for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or rhodium . Another method includes the reaction of quinolone compounds with chlorinating agents under mild conditions . These reactions typically require specific solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

For industrial production, the synthesis of this compound often involves scalable processes that minimize the use of hazardous reagents and maximize yield. One such method includes the use of chlorinating agents in a solvent medium, followed by purification steps to isolate the desired compound . The choice of chlorinating agent and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, alcohol derivatives, and other functionalized compounds that can be further utilized in chemical and pharmacological research .

Scientific Research Applications

8-chloro-8aH-isoquinolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-8aH-isoquinolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with similar structural features but lacks the chlorine atom and keto group.

    Isoquinoline: The parent compound of 8-chloro-8aH-isoquinolin-3-one, without the chlorine substitution.

    Chloroquine: An anti-malarial drug with a quinoline core structure.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

8-chloro-8aH-isoquinolin-3-one

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5,7H

InChI Key

YFGNSYJSXPSHEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)N=CC2C(=C1)Cl

Origin of Product

United States

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